7-Fluoro-8-nitroquinoline-2-carbaldehyde
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Overview
Description
7-Fluoro-8-nitroquinoline-2-carbaldehyde is a fluorinated quinoline derivative with the molecular formula C10H5FN2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-8-nitroquinoline-2-carbaldehyde typically involves the fluorination of quinoline derivatives followed by nitration and formylation reactions. One common method includes the following steps:
Fluorination: Introduction of a fluorine atom into the quinoline ring using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Nitration: Nitration of the fluorinated quinoline using nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid).
Formylation: Introduction of the formyl group at the 2-position using Vilsmeier-Haack reaction conditions (e.g., POCl3/DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of automated reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-8-nitroquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions, or sodium dithionite.
Substitution: Amines, thiols, or other nucleophiles under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of 7-Fluoro-8-nitroquinoline-2-carboxylic acid.
Reduction: Formation of 7-Fluoro-8-aminoquinoline-2-carbaldehyde.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
7-Fluoro-8-nitroquinoline-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antibacterial and antineoplastic agent due to the presence of the fluorine and nitro groups, which enhance biological activity.
Industry: Utilized in the development of advanced materials, including liquid crystals and dyes .
Mechanism of Action
The mechanism of action of 7-Fluoro-8-nitroquinoline-2-carbaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
7-Fluoroquinoline-2-carbaldehyde: Lacks the nitro group, resulting in different reactivity and biological activity.
8-Nitroquinoline-2-carbaldehyde: Lacks the fluorine atom, affecting its chemical properties and applications.
7-Fluoro-8-nitroquinoline:
Uniqueness
7-Fluoro-8-nitroquinoline-2-carbaldehyde is unique due to the presence of both the fluorine and nitro groups, which confer enhanced reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C10H5FN2O3 |
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Molecular Weight |
220.16 g/mol |
IUPAC Name |
7-fluoro-8-nitroquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H5FN2O3/c11-8-4-2-6-1-3-7(5-14)12-9(6)10(8)13(15)16/h1-5H |
InChI Key |
WYWAIVLKBULYFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=CC(=C2[N+](=O)[O-])F)C=O |
Origin of Product |
United States |
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